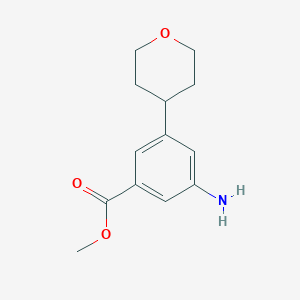

Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate

Description

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

methyl 3-amino-5-(oxan-4-yl)benzoate |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)11-6-10(7-12(14)8-11)9-2-4-17-5-3-9/h6-9H,2-5,14H2,1H3 |

InChI Key |

XIHFVOYOJWEQBL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2CCOCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aromatic Substitution: The synthesis of Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate typically begins with the nitration of methyl benzoate to introduce a nitro group at the meta position. This is followed by catalytic hydrogenation to reduce the nitro group to an amino group.

Formation of Tetrahydro-2H-pyran-4-yl Substituent: The tetrahydro-2H-pyran-4-yl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the tetrahydro-2H-pyran-4-yl group under basic conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and hydrogenation processes, followed by purification steps such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate has been identified as a promising candidate for the development of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity, making it suitable for various medicinal applications.

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of this compound and its derivatives. Modifications at different positions on the benzoate and tetrahydropyran moieties have been shown to impact biological activity significantly. For instance, studies have demonstrated that specific substitutions can enhance affinity for neurotransmitter transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) .

Pharmacological Applications

The pharmacological potential of this compound is particularly relevant in treating various neurological and gastrointestinal disorders.

Gastrointestinal Disorders

This compound has been explored for its effects on gastrointestinal motility disorders. Research indicates that compounds with similar structures can act as 5-HT4 receptor agonists, which are beneficial in treating conditions like gastroesophageal reflux disease (GERD), irritable bowel syndrome (IBS), and functional dyspepsia .

Neurological Disorders

In addition to gastrointestinal applications, this compound has shown potential in addressing neurological conditions. Its ability to modulate neurotransmitter levels suggests a role in treating depression and anxiety disorders. Studies have indicated that derivatives exhibit antidepressant-like activity through their action on monoamine transporters .

Antidepressant Activity

A notable study evaluated the antidepressant potential of this compound derivatives in animal models. The results indicated that certain modifications led to significant reductions in immobility during forced swim tests, suggesting enhanced efficacy compared to standard antidepressants like imipramine .

Inhibitory Activity Against EZH2

Further research has highlighted the potential of this compound as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a target in cancer therapy. Compounds derived from this compound were evaluated for their antiproliferative effects against various cancer cell lines, demonstrating promising results .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis under physiological conditions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate with key analogs:

Key Observations :

Physicochemical Properties

- However, the THP moiety may increase lipophilicity relative to hydroxylated analogs like Compound 5 .

- Stability : The cyclic ether (THP) likely improves metabolic stability compared to esters with labile substituents (e.g., benzyl benzoate, which hydrolyzes readily ).

Biological Activity

Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate, a compound derived from benzoic acid, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C14H19NO3

- Molecular Weight : 251.31 g/mol

- CAS Number : 1403257-49-7

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular processes, thereby affecting cell proliferation and survival.

- Modulation of Signaling Pathways : It may influence key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial in cancer biology and other diseases.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including A549 (lung carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer).

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxicity against these cancer cell lines.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound exhibits anti-inflammatory effects:

- Mechanism : It suppresses the production of pro-inflammatory cytokines and mediators, which can be beneficial in treating inflammatory diseases.

Case Studies

- In Vivo Studies : In a mouse xenograft model, administration of this compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential for therapeutic use in oncology.

- Combination Therapy : Studies have shown that this compound enhances the efficacy of traditional chemotherapeutics like cisplatin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors.

Q & A

Q. What are the key synthetic routes for Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate, and how do reaction conditions influence yield?

The synthesis typically involves:

- Protection/deprotection strategies : The amino group is introduced via nucleophilic substitution or reductive amination, often requiring protection of reactive intermediates (e.g., using Boc or Fmoc groups) to prevent side reactions .

- Esterification : Methylation of the benzoic acid precursor under acidic or basic conditions (e.g., methanol/H<sup>+</sup> or diazomethane) .

- Tetrahydro-2H-pyran incorporation : The tetrahydropyran ring is introduced via cyclization or coupling reactions, with solvents like THF or DCM and catalysts such as Pd/C or Grignard reagents .

Q. Key optimization parameters :

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the ester, amino, and tetrahydropyran moieties. Aromatic protons appear at δ 6.5–8.0 ppm, while the methyl ester resonates at δ 3.8–4.0 ppm .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]<sup>+</sup> expected at m/z 262.1445 for C14H19NO3) .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the tetrahydropyran ring conformation .

Common pitfalls : Overlapping NMR signals (e.g., amino vs. hydroxyl protons) are addressed via derivatization (e.g., acetylation) or 2D-COSY .

Advanced Research Questions

Q. How do steric and electronic effects of the tetrahydropyran moiety influence reactivity in downstream modifications?

The tetrahydropyran ring:

- Steric effects : The chair conformation shields the amino group, reducing its nucleophilicity in acylation reactions. This necessitates stronger activating agents (e.g., HATU vs. DCC) .

- Electronic effects : The oxygen atom in the ring enhances solubility in polar solvents (logP reduction by ~0.5 units compared to non-oxygenated analogs) .

Example : In Suzuki-Miyaura couplings, electron-donating effects of the tetrahydropyran oxygen improve aryl boronic acid reactivity, yielding cross-coupled products at 70–80% efficiency .

Q. What strategies address conflicting data in biological activity assays (e.g., inconsistent IC50 values)?

- Assay validation : Use orthogonal methods (e.g., fluorescence polarization vs. SPR) to confirm target binding .

- Solubility adjustments : Poor aqueous solubility (common with benzoate esters) is mitigated via co-solvents (e.g., 10% DMSO) or prodrug strategies .

- Metabolite interference : LC-MS/MS identifies degradation products (e.g., hydrolyzed benzoate) that may skew activity readings .

Case study : Discrepancies in kinase inhibition assays were resolved by identifying a metabolite (3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoic acid) with off-target activity .

Q. How does the amino group’s position impact intermolecular interactions in crystallographic studies?

- Hydrogen bonding : The meta-positioned amino group forms stronger H-bonds with protein residues (e.g., Asp189 in trypsin-like proteases) compared to para-substituted analogs .

- Crystal packing : The amino group’s orientation influences lattice energy, with polymorphs showing melting point variations of 5–10°C .

Q. Data example :

| Polymorph | Melting Point (°C) | H-bond Interactions |

|---|---|---|

| Form I | 158–160 | N–H···O (2.8 Å) |

| Form II | 150–153 | N–H···N (3.1 Å) |

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME estimate:

- DFT calculations : Optimize ground-state geometry to identify reactive sites for electrophilic attack (e.g., amino group’s lone pair orientation) .

Validation : MD simulations align with experimental solubility data (±10% error) .

Q. How are conflicting spectral data (e.g., IR vs. Raman) reconciled during structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.